Cas no 1704947-30-7 ((3R)-3-{(benzyloxy)carbonylamino}-3-(2-chloro-6-fluorophenyl)propanoic acid)

(3R)-3-{(Benzyloxy)carbonylamino}-3-(2-chloro-6-fluorophenyl)propanoic acid is a chiral intermediate widely used in pharmaceutical synthesis, particularly in the development of peptidomimetics and bioactive compounds. Its key structural features include a stereospecific (R)-configuration, a 2-chloro-6-fluorophenyl moiety, and a carboxyl group, making it valuable for enantioselective synthesis. The benzyloxycarbonyl (Cbz) protecting group enhances stability during reactions while allowing selective deprotection. This compound is particularly advantageous in medicinal chemistry for constructing constrained peptide analogs or small-molecule inhibitors due to its rigid aromatic substitution pattern and functional versatility. Its high purity and well-defined stereochemistry ensure reproducibility in complex synthetic pathways.
(3R)-3-{(benzyloxy)carbonylamino}-3-(2-chloro-6-fluorophenyl)propanoic acid structure
1704947-30-7 structure
Product name:(3R)-3-{(benzyloxy)carbonylamino}-3-(2-chloro-6-fluorophenyl)propanoic acid
CAS No:1704947-30-7
MF:C17H15ClFNO4
Molecular Weight:351.756707429886
CID:6245815
PubChem ID:103667666

(3R)-3-{(benzyloxy)carbonylamino}-3-(2-chloro-6-fluorophenyl)propanoic acid 化学的及び物理的性質

名前と識別子

    • (3R)-3-{(benzyloxy)carbonylamino}-3-(2-chloro-6-fluorophenyl)propanoic acid
    • (3R)-3-{[(benzyloxy)carbonyl]amino}-3-(2-chloro-6-fluorophenyl)propanoic acid
    • 1704947-30-7
    • EN300-1163115
    • インチ: 1S/C17H15ClFNO4/c18-12-7-4-8-13(19)16(12)14(9-15(21)22)20-17(23)24-10-11-5-2-1-3-6-11/h1-8,14H,9-10H2,(H,20,23)(H,21,22)/t14-/m1/s1
    • InChIKey: ADAIHVOOBZSOHJ-CQSZACIVSA-N
    • SMILES: ClC1C=CC=C(C=1[C@@H](CC(=O)O)NC(=O)OCC1C=CC=CC=1)F

計算された属性

  • 精确分子量: 351.0673638g/mol
  • 同位素质量: 351.0673638g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 24
  • 回転可能化学結合数: 7
  • 複雑さ: 431
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.2
  • トポロジー分子極性表面積: 75.6Ų

(3R)-3-{(benzyloxy)carbonylamino}-3-(2-chloro-6-fluorophenyl)propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1163115-0.05g
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(2-chloro-6-fluorophenyl)propanoic acid
1704947-30-7
0.05g
$732.0 2023-06-08
Enamine
EN300-1163115-2.5g
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(2-chloro-6-fluorophenyl)propanoic acid
1704947-30-7
2.5g
$1707.0 2023-06-08
Enamine
EN300-1163115-0.1g
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(2-chloro-6-fluorophenyl)propanoic acid
1704947-30-7
0.1g
$767.0 2023-06-08
Enamine
EN300-1163115-0.5g
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(2-chloro-6-fluorophenyl)propanoic acid
1704947-30-7
0.5g
$836.0 2023-06-08
Enamine
EN300-1163115-50mg
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(2-chloro-6-fluorophenyl)propanoic acid
1704947-30-7
50mg
$468.0 2023-10-03
Enamine
EN300-1163115-10000mg
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(2-chloro-6-fluorophenyl)propanoic acid
1704947-30-7
10000mg
$2393.0 2023-10-03
Enamine
EN300-1163115-1.0g
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(2-chloro-6-fluorophenyl)propanoic acid
1704947-30-7
1g
$871.0 2023-06-08
Enamine
EN300-1163115-100mg
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(2-chloro-6-fluorophenyl)propanoic acid
1704947-30-7
100mg
$490.0 2023-10-03
Enamine
EN300-1163115-0.25g
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(2-chloro-6-fluorophenyl)propanoic acid
1704947-30-7
0.25g
$801.0 2023-06-08
Enamine
EN300-1163115-5.0g
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(2-chloro-6-fluorophenyl)propanoic acid
1704947-30-7
5g
$2525.0 2023-06-08

(3R)-3-{(benzyloxy)carbonylamino}-3-(2-chloro-6-fluorophenyl)propanoic acid 関連文献

(3R)-3-{(benzyloxy)carbonylamino}-3-(2-chloro-6-fluorophenyl)propanoic acidに関する追加情報

Introduction to (3R)-3-{(benzyloxy)carbonylamino}-3-(2-chloro-6-fluorophenyl)propanoic Acid (CAS No. 1704947-30-7)

(3R)-3-{(benzyloxy)carbonylamino}-3-(2-chloro-6-fluorophenyl)propanoic acid, identified by its CAS number 1704947-30-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules that exhibit promising biological activities, making it a valuable candidate for further investigation in drug discovery and development.

The molecular structure of (3R)-3-{(benzyloxy)carbonylamino}-3-(2-chloro-6-fluorophenyl)propanoic acid features a propanoic acid backbone, which is functionalized with both an amide group and a substituted aromatic ring. The presence of a chiral center at the third carbon atom, denoted as (3R), indicates that this compound exists as a specific enantiomer, which can have distinct pharmacological properties compared to its racemic counterpart. The benzyloxy carbonyl group and the 2-chloro-6-fluorophenyl moiety contribute to the compound's overall complexity and potential for interaction with biological targets.

In recent years, there has been a growing interest in the development of novel therapeutic agents that leverage structural features similar to (3R)-3-{(benzyloxy)carbonylamino}-3-(2-chloro-6-fluorophenyl)propanoic acid. The combination of fluorine and chlorine substituents on the aromatic ring is particularly noteworthy, as these elements are known to enhance metabolic stability and binding affinity in drug candidates. This structural motif has been explored in various drug classes, including kinase inhibitors and antiviral agents, where it plays a crucial role in optimizing pharmacokinetic profiles.

One of the most compelling aspects of (3R)-3-{(benzyloxy)carbonylamino}-3-(2-chloro-6-fluorophenyl)propanoic acid is its potential application in the synthesis of peptidomimetics. Peptidomimetics are designed to mimic the biological activity of natural peptides while avoiding their limitations, such as poor oral bioavailability and susceptibility to enzymatic degradation. The amide functionality in this compound provides a scaffold for constructing peptidomimetic analogs that can interact with peptide receptors or enzymes with high specificity.

Recent studies have highlighted the importance of chirality in drug design, emphasizing that enantiomers can exhibit vastly different pharmacological effects. The (3R) configuration of (3R)-3-{(benzyloxy)carbonylamino}-3-(2-chloro-6-fluorophenyl)propanoic acid has been shown to influence its binding affinity and metabolic pathways, making it a critical factor in determining its overall therapeutic potential. Researchers have utilized computational modeling and high-throughput screening techniques to explore the structural determinants of enantioselectivity, which has led to the identification of novel chiral drugs with improved efficacy and reduced side effects.

The benzyloxy carbonyl group in (3R)-3-{(benzyloxy)carbonylamino}-3-(2-chloro-6-fluorophenyl)propanoic acid also contributes to its versatility as a building block in medicinal chemistry. This moiety is commonly used in peptide synthesis to protect amino groups during coupling reactions, ensuring high yields and purity. Additionally, the benzyloxy group can be readily modified or removed through chemical transformations, allowing for the exploration of diverse chemical space in drug discovery efforts.

The 2-chloro-6-fluorophenyl substituent is another key feature that enhances the pharmacological properties of this compound. Fluoro substituents are well-known for their ability to improve lipophilicity and metabolic stability, while chloro groups can increase binding affinity by participating in hydrophobic interactions or hydrogen bonding. The combination of these two substituents on the aromatic ring makes (3R)-3-{(benzyloxy)carbonylamino}-3-(2-chloro-6-fluorophenyl)propanoic acid an attractive candidate for further exploration in the development of small-molecule drugs.

In conclusion, (3R)-3-{(benzyloxy)carbonylamino}-3-(2-chloro-6-fluorophenyl)propanoic acid (CAS No. 1704947-30-7) represents a promising compound with significant potential in pharmaceutical research. Its unique structural features, including chirality, fluorine and chlorine substituents, and amide functionality, make it a valuable tool for developing novel therapeutic agents. Ongoing research efforts are focused on elucidating its biological activity and exploring its applications in drug discovery, particularly in the areas of peptidomimetics and kinase inhibition. As our understanding of molecular structure-activity relationships continues to evolve, compounds like this are expected to play an increasingly important role in shaping the future of medicine.

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